molecular formula C22H25N3O2S2 B3013087 3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 919758-48-8

3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B3013087
CAS No.: 919758-48-8
M. Wt: 427.58
InChI Key: LRRHRWAAHYHOCF-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 4-methoxythiophenol with a suitable halogenated precursor to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Piperazine Derivative Formation: : The next step involves the synthesis of the piperazine derivative. This can be achieved by reacting 6-methylbenzo[d]thiazole with piperazine under reflux conditions in a solvent such as ethanol or methanol.

  • Coupling Reaction: : The final step is the coupling of the thioether intermediate with the piperazine derivative. This is typically done using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thioether and piperazine chemistry.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The thioether and piperazine moieties allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methoxyphenyl)thio)-1-(4-(benzothiazol-2-yl)piperazin-1-yl)propan-1-one
  • 3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzimidazol-2-yl)piperazin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one stands out due to the presence of the 6-methylbenzo[d]thiazole moiety. This structural feature may enhance its binding affinity and specificity for certain biological targets, potentially leading to more pronounced therapeutic effects.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-16-3-8-19-20(15-16)29-22(23-19)25-12-10-24(11-13-25)21(26)9-14-28-18-6-4-17(27-2)5-7-18/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRHRWAAHYHOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCSC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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